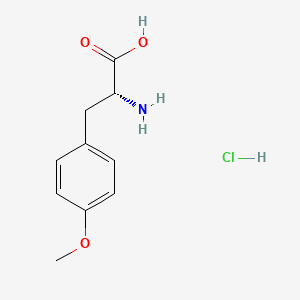

(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride

Vue d'ensemble

Description

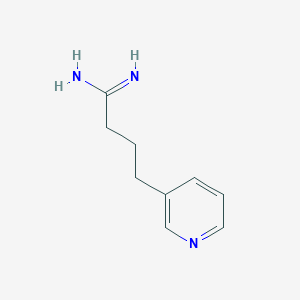

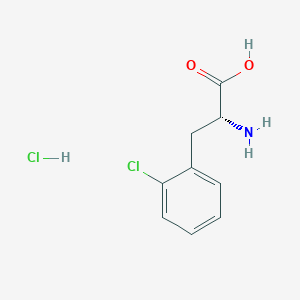

“®-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride” is a compound with the molecular formula C10H13NO3 . It is also known by other names such as “®-3-amino-3-(4-methoxyphenyl)propanoic acid” and "®-3-amino-3-(4-methoxy-phenyl)-propionic acid" . This compound is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA), which is a widely distributed hydroxycinnamic acid-derived metabolite found abundantly in plants .

Molecular Structure Analysis

The molecular structure of “®-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride” can be represented by its IUPAC name “(3 R )-3-amino-3- (4-methoxyphenyl)propanoic acid” and its InChI representation "InChI=1S/C10H13NO3/c1-14-8-4-2-7 (3-5-8)9 (11)6-10 (12)13/h2-5,9H,6,11H2,1H3, (H,12,13)/t9-/m1/s1" .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride” include a molecular weight of 195.21 g/mol, an XLogP3 of -1.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 .Applications De Recherche Scientifique

Proteomics Research

“O-Methyl-D-tyrosine hydrochloride” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.

Synthesis of Other Compounds

“®-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride” can be used as a ligand to prepare triorganotin (IV) complexes of biological importance . It can also be used to prepare Co (II) based chiral coordination polymers having catalytic activity towards aldol reaction .

Anticonvulsant and Sedative Agents

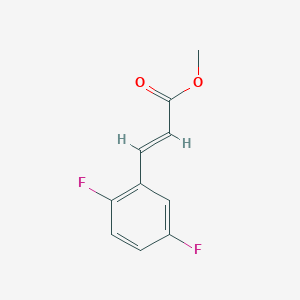

A series of (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid (TMCA) amide derivatives were designed and synthesized using “®-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride” as an intermediate . These derivatives were biologically evaluated for their anticonvulsant, sedative activity, and neurotoxicity .

Enantiomeric Selectivity

The compound has been found to be enantiomerically selective for ® and (S) enantiomers of β-amino-β-(4-methoxyphenyl) propionic acid with a resolution >2.5 . This property can be useful in chiral separation techniques.

Inhibitor of Proliferation

“D-Tyrosine methyl ester hydrochloride” is an intermediate in the synthesis of oxybutynin chloride , an inhibitor of proliferation and suppresses gene expression in bladder smooth muscle cells .

Autophosphorylation and Activation of Kinases

Nonphosphorylatable substrate analogs selectively block autophosphorylation and activation of the insulin receptor, epidermal growth factor receptor, and pp60v-src kinases . “O-Methyl-D-tyrosine hydrochloride” could potentially be used in this context.

Mécanisme D'action

Target of Action

It is known that tyrosine and its derivatives often interact with enzymes such as tyrosine 3-monooxygenase . This enzyme is crucial in the synthesis of catecholamines, which are important neurotransmitters in the nervous system .

Mode of Action

Tyrosine is produced in cells by hydroxylating the essential amino acid phenylalanine . This relationship is much like that between cysteine and methionine. Half of the phenylalanine required goes into the production of tyrosine; if the diet is rich in tyrosine itself, the requirements for phenylalanine are reduced by about 50% .

Biochemical Pathways

The biochemical pathways affected by O-Methyl-D-tyrosine hydrochloride are likely related to the synthesis of catecholamines. As a derivative of tyrosine, this compound may influence the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine .

Propriétés

IUPAC Name |

(2R)-2-amino-3-(4-methoxyphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-8-4-2-7(3-5-8)6-9(11)10(12)13;/h2-5,9H,6,11H2,1H3,(H,12,13);1H/t9-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJANEXICRZDJT-SBSPUUFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679943 | |

| Record name | O-Methyl-D-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid hydrochloride | |

CAS RN |

70601-63-7 | |

| Record name | O-Methyl-D-tyrosine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1,3-dimethyl-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1422209.png)

![1-[3-(Benzoyloxy)propyl]-2,3-dihydro-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B1422210.png)

![methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate](/img/structure/B1422215.png)

![6-Chloro-3-iodoimidazo[1,2-B]pyridazine](/img/structure/B1422218.png)